![molecular formula C16H13ClF3NOS B3935289 2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3935289.png)
2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide
Overview
Description
2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide, also known as CTTP, is a chemical compound that has garnered interest in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cell growth and survival. 2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide may also disrupt the function of mitochondria, leading to the induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that 2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide can induce apoptosis in cancer cells, leading to a reduction in tumor growth. 2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, 2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide has been shown to have antioxidant properties, protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide in lab experiments is its potential for use in cancer research. 2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide has been shown to selectively inhibit the growth of cancer cells, making it a promising candidate for further study. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research involving 2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide. One area of interest is the development of 2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide and its potential toxicity. Finally, the synthesis of analogs of 2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide may lead to the development of compounds with improved efficacy and safety profiles.
Scientific Research Applications
2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that 2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide has also been shown to have anti-inflammatory properties and may have applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NOS/c1-10(23-12-8-6-11(17)7-9-12)15(22)21-14-5-3-2-4-13(14)16(18,19)20/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWBPHCTRAYAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{6-tert-butyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B3935220.png)
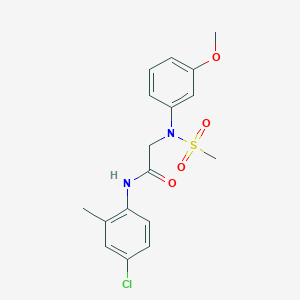
![2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3935224.png)
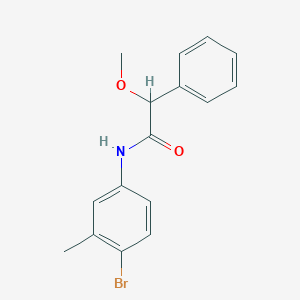
![(2,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3935243.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935255.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3935262.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B3935270.png)

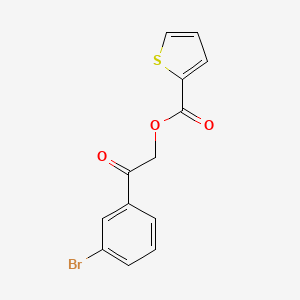
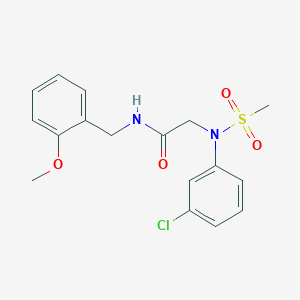
![4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B3935292.png)
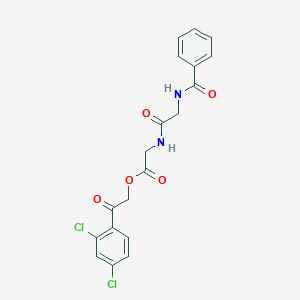
![N-[(5-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B3935306.png)